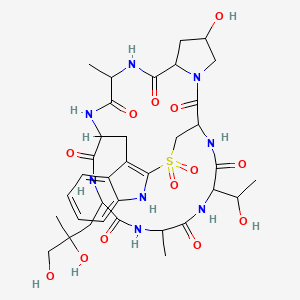

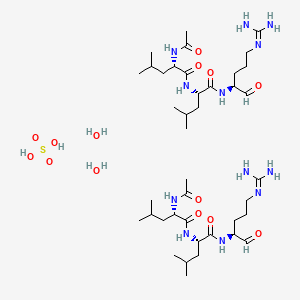

Leupeptin hemisulfate monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Leupeptin hemisulfate monohydrate is a peptide-based compound known for its potent inhibitory effects on serine and cysteine proteases. It is commonly used in biochemical research to prevent protein degradation during cell lysis and other experimental procedures. The compound is derived from microbial sources and has a molecular formula of C20H38N6O4·0.5H2SO4·H2O .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Leupeptin hemisulfate monohydrate can be synthesized through a series of peptide coupling reactionsThe reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using Streptomyces species. The microbial culture is optimized to produce high yields of the compound, which is then extracted and purified through a series of chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

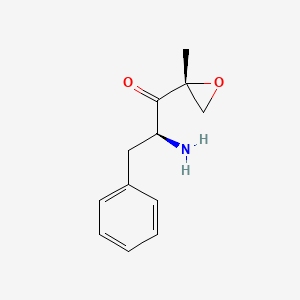

Leupeptin hemisulfate monohydrate primarily undergoes reactions involving its aldehyde group and peptide bonds. These reactions include:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

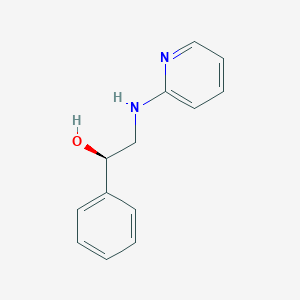

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can react with the aldehyde group under mild conditions.

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are the substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

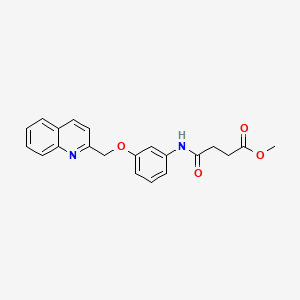

Leupeptin hemisulfate monohydrate has a wide range of applications in scientific research:

Biochemistry: It is used as a protease inhibitor to prevent protein degradation during cell lysis and protein purification processes.

Cell Biology: It is employed in studies involving cell signaling pathways and apoptosis, as it can inhibit proteases involved in these processes.

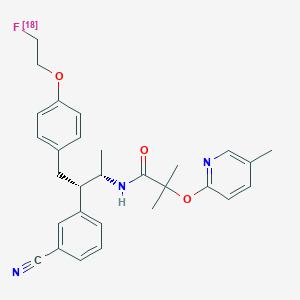

Neuroscience: It is used in studies related to neurodegenerative diseases such as Parkinson’s disease and dementia with Lewy bodies.

Mecanismo De Acción

Leupeptin hemisulfate monohydrate exerts its effects by covalently binding to the active sites of serine and cysteine proteases. This binding inhibits the proteolytic activity of these enzymes, thereby preventing the degradation of proteins. The compound targets various proteases, including trypsin, plasmin, papain, and cathepsin B . In the context of antiviral activity, leupeptin inhibits the main protease of SARS-CoV-2, thereby blocking viral replication .

Comparación Con Compuestos Similares

Similar Compounds

Antipain: Another protease inhibitor that targets serine and cysteine proteases.

Chymostatin: Inhibits chymotrypsin and other serine proteases.

Pepstatin: Specifically inhibits aspartic proteases.

Phosphoramidon: Inhibits metalloproteases

Uniqueness

Leupeptin hemisulfate monohydrate is unique due to its broad-spectrum inhibitory activity against both serine and cysteine proteases. Unlike some other inhibitors, it has low toxicity to humans, making it suitable for various research applications .

Propiedades

Número CAS |

1082207-96-2 |

|---|---|

Fórmula molecular |

C40H82N12O14S |

Peso molecular |

987.2 g/mol |

Nombre IUPAC |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid;dihydrate |

InChI |

InChI=1S/2C20H38N6O4.H2O4S.2H2O/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4;;/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4);2*1H2/t2*15-,16-,17-;;;/m00.../s1 |

Clave InChI |

FWGRMOYQEJXKOZ-XZZFGKIVSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.